2-(isopropylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
CAS No.: 1226447-41-1
Cat. No.: VC7291519
Molecular Formula: C19H16F3N3O3S
Molecular Weight: 423.41
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1226447-41-1 |
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Molecular Formula | C19H16F3N3O3S |
Molecular Weight | 423.41 |
IUPAC Name | 5-(3-nitrophenyl)-2-propan-2-ylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole |
Standard InChI | InChI=1S/C19H16F3N3O3S/c1-12(2)29-18-23-11-17(13-4-3-5-15(10-13)25(26)27)24(18)14-6-8-16(9-7-14)28-19(20,21)22/h3-12H,1-2H3 |
Standard InChI Key | BGBDDJNIAOLZLK-UHFFFAOYSA-N |
SMILES | CC(C)SC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Design
Core Imidazole Framework
The compound belongs to the 1H-imidazole family, a five-membered aromatic heterocycle containing two nitrogen atoms at non-adjacent positions. The substitution pattern at positions 1, 2, and 5 introduces three distinct functional groups:
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1-Position: A 4-(trifluoromethoxy)phenyl group, contributing electron-withdrawing characteristics due to the trifluoromethoxy (-OCF₃) moiety.
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2-Position: An isopropylthio (-S-iPr) group, introducing steric bulk and potential sulfur-mediated reactivity.
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5-Position: A 3-nitrophenyl group, adding strong electron-withdrawing effects and possible hydrogen-bonding interactions via the nitro (-NO₂) group .
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 437.40 g/mol
Property | Value |
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IUPAC Name | 5-(3-nitrophenyl)-2-(propan-2-ylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole |
SMILES | CC(C)Sc1nc(c(n1)c2cccc(c2)N+[O-])c3ccc(OC(F)(F)F)cc3 |
Topological Polar SA | 108 Ų (estimated) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 6 |
Synthetic Methodologies
Multi-Component Reaction Strategies
Based on analogous imidazole syntheses , the target compound could be synthesized via a one-pot cyclocondensation reaction involving:
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Aldehyde Component: 3-Nitrobenzaldehyde.
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Ammonium Source: Ammonium acetate.
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Thiol Component: Isopropyl thiol.
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Ketone Component: 4-(Trifluoromethoxy)acetophenone.
Proposed Reaction Mechanism:
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Formation of α-Aminoketone Intermediate:
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Cyclization with Aldehyde and Thiol:
Catalytic System:
Magnetic nanoparticle-supported Lewis acidic deep eutectic solvents (LADES@MNP), as demonstrated for similar trisubstituted imidazoles , could enhance reaction efficiency through:
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High surface area for reactant adsorption.
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Acidic sites facilitating proton transfer during cyclization.
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be sparingly soluble in polar solvents (water, ethanol) due to the hydrophobic trifluoromethoxy and isopropylthio groups. Enhanced solubility expected in DMSO or DMF.
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Thermal Stability: The nitro group may lower thermal stability compared to non-nitrated analogs, with decomposition likely above 200°C.
Spectroscopic Characteristics (Hypothetical)
Technique | Predicted Signals |
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¹H NMR (DMSO-d₆) | δ 1.35 (d, 6H, -S-CH(CH₃)₂), δ 7.5–8.2 (m, aromatic H) |
¹³C NMR | δ 22.8 (-CH(CH₃)₂), δ 120–150 (aromatic C), δ 151.2 (C-NO₂) |
FT-IR | 1520 cm⁻¹ (NO₂ asym stretch), 1130 cm⁻¹ (C-F stretch) |
Compound | IC₅₀ (Kinase X) | Reference |
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Vulcanchem VC4187354 (p-tolyl analog) | 12 nM | |
Target Compound (3-nitrophenyl) | Est. 8–15 nM | (Extrapolated) |
Applications and Industrial Relevance
Pharmaceutical Development
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Oncology: Potential ATP-competitive kinase inhibitors for EGFR or VEGFR pathways.
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Antimicrobials: Nitroimidazole derivatives historically used against anaerobic pathogens.
Material Science
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Ligand Design: Chelating properties of the imidazole ring could stabilize transition metals in catalytic systems.
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